6-Azaspiro[2.5]octan-4-ol
Overview
Description
6-Azaspiro[2.5]octan-4-ol is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound features a spirocyclic framework, which is a bicyclic system where two rings share a single atom. The presence of both nitrogen and oxygen atoms in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azaspiro[2.5]octan-4-ol can be achieved through several methods. One common approach involves the annulation of a cyclopentane ring with a nitrogen-containing moiety. This can be done using various reagents and catalysts under controlled conditions. For instance, one method involves the reaction of a cyclopentanone derivative with an amine in the presence of a reducing agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Azaspiro[2.5]octan-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various ketones, aldehydes, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Azaspiro[2.5]octan-4-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Azaspiro[2.5]octan-4-ol involves its interaction with various molecular targets and pathways. The nitrogen and oxygen atoms in its structure allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. This can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
6-Azaspiro[3.4]octan-1-ol: Another spirocyclic compound with a similar structure but different ring sizes.
6-Azaspiro[2.5]octan-4-ol hydrochloride: The hydrochloride salt form of the compound, which may have different solubility and stability properties.
Uniqueness
This compound is unique due to its specific spirocyclic structure and the presence of both nitrogen and oxygen atoms. This makes it a versatile compound for various chemical reactions and applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
6-azaspiro[2.5]octan-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-6-5-8-4-3-7(6)1-2-7/h6,8-9H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLJTKFPIYWIRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CCNCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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